alpha-Fluorothymidine
CAS No.: 101527-45-1
Cat. No.: VC20748220
Molecular Formula: C10H13FN2O5
Molecular Weight: 260.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101527-45-1 |
---|---|
Molecular Formula | C10H13FN2O5 |
Molecular Weight | 260.22 g/mol |
IUPAC Name | 5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 |
Standard InChI Key | BQLWSXSBUAEINE-XLPZGREQSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O |
SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O |
Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O |
Chemical Structure and Composition
Fluorothymidine is a structural analog of thymidine, a natural DNA nucleoside component. The key structural difference involves the substitution of the hydroxyl group at the 3' position of the sugar ring with a fluorine atom . When used in diagnostic imaging, this fluorine is typically the radioactive isotope F-18, creating the radiopharmaceutical [F-18]FLT. The chemical formula of fluorothymidine is C10H13FN2O .
The molecular structure closely resembles that of thymidine, maintaining the pyrimidine base (thymine) attached to a modified deoxyribose sugar. This structural similarity to natural thymidine allows fluorothymidine to enter the same metabolic pathways, making it valuable for tracking cellular division and proliferation processes .
Product Specifications for Clinical Use
When prepared as a radiopharmaceutical, [F-18]FLT must meet strict quality standards, including:
Parameter | Specification |
---|---|
Radiochemical Purity (TLC) | Rf = 0.4 – 0.7, Purity ≥ 95% |
Residual Solvent Levels | Acetone ≤ 5000 ppm |
Acetonitrile ≤ 410 ppm | |
DMSO ≤ 5000 ppm | |
Specific Activity | Above 200 Ci/mmol at injection time |
Formulation | ≤ 10 mL of 0.01 M phosphate buffered saline (PBS) with < 10% ethanol (v:v) |
Administration Method | Intravenous injection (≤ 10 mL) |
Typical Dose | 175 MBq (5 mCi) |
FLT Concentration | ≤ 0.61 μg/mL (≤ 2.5 nmol/mL) |
Table 1: Final Product Specifications for [F-18]FLT
Pharmacological Properties
Mechanism of Action
Fluorothymidine's pharmacological activity is based on its role as an inhibitor of DNA synthesis. Once inside proliferating cells, FLT undergoes intracellular metabolism producing nucleotides that inhibit endogenous DNA polymerases. This inhibition occurs because these metabolites lack a 3'-hydroxyl substituent, resulting in premature chain termination of DNA synthesis .
Cellular Transport
Transport of fluorothymidine across cell membranes occurs through dual mechanisms:
-
Active transport systems
-
Passive diffusion
These cellular uptake mechanisms are similar to those of natural thymidine but differ from AZT. The enhanced cellular uptake of fluorothymidine compared to AZT contributes to its utility as an imaging agent for assessing cellular proliferation .
Analyte | Pre Mean ± SD | Immediately Pre-Mean ± SD | Day 1 Mean ± SD | Day 28 Mean ± SD |
---|---|---|---|---|
Amylase | 75.4 ± 23.1 | 68.5 ± 27.6 | 77.8 ± 33.9 | 75.4 ± 33.7 |
Na+ | 140.8 ± 2.6 | 138.4 ± 4.6 | 139.3 ± 3.3 | 141.1 ± 3.1 |
K+ | 4.27 ± 0.42 | 3.88* ± 0.20 | 4.20 ± 0.28 | 4.08 ± 0.30 |
AST (GOT) | 26.3 ± 5.9 | 22.5 ± 4.4 | 23.7 ± 5.0 | 26.8 ± 5.1 |
Alk Phos | 86.0 ± 22.7 | 78.5 ± 26.4 | 84.3 ± 27.9 | 86.5 ± 30.3 |
GPT | 39.4 ± 15.8 | 30.2 ± 9.6 | 32.7 ± 11.2 | 33.0 ± 7.7 |
GGT | 44.7 ± 21.1 | 42.3 ± 22.4 | 47.2 ± 23.3 | 44.3 ± 26.0 |
WBC | 6.13 ± 1.91 | 5.75 ± 1.40 | 6.96 ± 3.98 | 5.85 ± 2.10 |
RBC | 4.65 ± 0.42 | 4.37 ± 0.39 | 4.50 ± 0.38 | 4.48 ± 0.52 |
Table 2: Laboratory Values at Different Time Points in FLT Imaging Studies
Clinical Applications in Oncology
Radiotherapy Response Assessment
[F-18]FLT PET imaging has demonstrated particular value in assessing early response to cancer treatments. Research with non-small cell lung cancer (NSCLC) patients has shown that radiotherapy induces an early, significant decrease in tumor FLT uptake that exceeds test-retest variability .
This response pattern appears to differ between primary tumors and metastatic nodal lesions, providing potentially valuable differential diagnostic information. The magnitude of uptake reduction in primary tumors following radiotherapy alone is lower than previously reported for concurrent chemoradiotherapy at similar time points, suggesting that this imaging approach may help distinguish between different treatment modalities' effectiveness .
Clinical Development Applications
The ability of FLT PET to detect early treatment response makes it a valuable tool for enhancing clinical development of novel therapeutic approaches, particularly drug-radiation combinations. By providing an interpretable, early pharmacodynamic endpoint, FLT imaging can potentially accelerate the evaluation of new treatment regimens .
Preclinical studies in animal models have provided additional support for the pharmacodynamic value of FLT imaging. Research in cynomologus monkeys treated with FLT (3 x 0.25 mg/kg; subcutaneously) compared to controls revealed patterns of hematological parameters, liver enzymes, and serum creatinine values that help characterize the biological response to the compound .
Analyte | FLT | CONTROL | FLT | CONTROL | FLT | CONTROL |
---|---|---|---|---|---|---|
Albumin (g/L) | 32 | 32 | 32 | 32 | 40 | 32 |
Creatinine (μmol/L) | 83 | 88 | 68 | 75 | 76 | 75 |
GGT (μkat/L) | 1.03 | 1.60 | 0.62 | 1.26 | 0.82 | 1.58 |
SGOT (μkat/L) | 0.60 | 1.53 | 0.95 | 1.36 | 0.68 | 0.72 |
SGPT (μkat/L) | 2.11 | 2.67 | 1.61 | 2.11 | 1.05 | 1.45 |
WBC (x10-9/L) | 4.92 | 8.2 | 4.72 | 7.5 | 5.84 | 9.52 |
RBC (x10-12/L) | 6.06 | 5.6 | 4.9 | 4.71 | 5.74 | 5.78 |
HGB (g/L) | 112 | 102 | 89 | 85 | 105 | 103 |
Table 3: Hematological Parameters in FLT-Treated and Control Cynomologus Monkeys
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume